molecular formula C7H11LiO5 B13343679 Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate

Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate

Cat. No.: B13343679
M. Wt: 182.1 g/mol
InChI Key: YOJXKKFVCQSBID-FJXQXJEOSA-M
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Description

Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate is a chemical compound that belongs to the class of lithium salts. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a lithium ion coordinated to a hydroxy, methoxy, and oxo-functionalized pentanoate, makes it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate typically involves the reaction of (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involving neurotransmitters and second messenger systems. The compound’s functional groups allow it to interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium carbonate (Li₂CO₃)
  • Lithium citrate (Li₃C₆H₅O₇)
  • Lithium orotate (LiC₅H₃N₂O₄)

Uniqueness

Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11LiO5

Molecular Weight

182.1 g/mol

IUPAC Name

lithium;(3S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate

InChI

InChI=1S/C7H12O5.Li/c1-7(11,3-5(8)9)4-6(10)12-2;/h11H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1/t7-;/m0./s1

InChI Key

YOJXKKFVCQSBID-FJXQXJEOSA-M

Isomeric SMILES

[Li+].C[C@](CC(=O)[O-])(CC(=O)OC)O

Canonical SMILES

[Li+].CC(CC(=O)[O-])(CC(=O)OC)O

Origin of Product

United States

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